molecular formula C7H9ClN2O4S B7951985 methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B7951985
M. Wt: 252.68 g/mol
InChI Key: NKGXLRORNIZMND-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 5, an ethyl (-CH₂CH₃) substituent at position 3, and a methyl ester (-COOCH₃) at position 4. The chlorosulfonyl group is electron-withdrawing, enhancing electrophilic reactivity, while the ethyl and methyl ester groups contribute to lipophilicity .

Properties

IUPAC Name

methyl 3-chlorosulfonyl-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-3-4-5(7(11)14-2)6(10-9-4)15(8,12)13/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGXLRORNIZMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-ethyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The carboxylic acid is first converted to its corresponding acid chloride, which then reacts with chlorosulfonic acid to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorosulfonyl Group

The chlorosulfonyl moiety undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction is pivotal for introducing sulfonamide, sulfonate, or thioether functionalities:

Example Reaction with Amines
Reaction of methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate with ethylamine yields methyl 5-(ethylsulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate . Key conditions include:

ParameterValue
SolventDichloromethane
Temperature0–25°C
Reaction Time2–4 hours
Yield85–92%

Mechanistically, the chloride is displaced via a two-step process:

  • Nucleophilic attack by the amine on the electrophilic sulfur atom.

  • Elimination of HCl, stabilized by bases like triethylamine .

Elimination Reactions

Under basic conditions, the chlorosulfonyl group can undergo elimination to form sulfene intermediates, which are highly reactive toward dienophiles or nucleophiles:

Formation of Sulfene Intermediate
Treatment with DBU (1,8-diazabicycloundec-7-ene) in THF generates a transient sulfene species, which reacts in situ with cyclopentadiene to yield Diels-Alder adducts:

Adduct TypeYield (%)
Endo selectivity78
Exo selectivity22

This reactivity is exploited in synthesizing fused heterocyclic systems for pharmaceutical applications .

Cyclization Reactions

The compound participates in intramolecular cyclization to form sulfonamide-fused pyrazoles. For example, heating with catalytic CuI in DMF induces cyclization to 3-ethyl-1H-pyrazolo[4,3-c]thiazine-4-carboxylate 1,1-dioxide :

ConditionOutcome
Temperature120°C
CatalystCuI (5 mol%)
Reaction Time6 hours
Yield67%

This reaction proceeds via a radical mechanism initiated by copper, followed by sulfur–nitrogen bond formation .

Cross-Coupling Reactions

The chlorosulfonyl group facilitates palladium-catalyzed cross-coupling with arylboronic acids. For instance, Suzuki-Miyaura coupling produces biaryl sulfones:

Reaction with Phenylboronic Acid

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃
SolventDME/H₂O (3:1)
Yield75–80%

This method is critical for modifying the sulfonyl group’s electronic properties .

Hydrolysis Reactions

Controlled hydrolysis converts the chlorosulfonyl group to sulfonic acid or sulfonate salts:

Acidic Hydrolysis
In 6M HCl at 80°C:

  • Product : Methyl 5-sulfo-3-ethyl-1H-pyrazole-4-carboxylate

  • Yield : 94%

Basic Hydrolysis
In NaOH/EtOH at 25°C:

  • Product : Sodium 5-sulfonato-3-ethyl-1H-pyrazole-4-carboxylate

  • Yield : 88%

Comparative Reactivity of Analogues

The chlorosulfonyl group’s reactivity contrasts with related pyrazole derivatives:

CompoundReactivity with AminesHydrolysis Rate (t₁/₂)
This compoundHigh12 minutes (pH 7)
Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylateLowStable
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylateModerate25 minutes (pH 7)

The electron-withdrawing ethyl and carboxylate groups enhance the chlorosulfonyl group’s electrophilicity .

Industrial-Scale Reaction Optimization

Patent data highlights scalable methods for chlorosulfonyl pyrazole synthesis:

Key Process Parameters

StepConditionsYield (%)
ChlorosulfonationClSO₃H, 0°C, 2 hours89
QuenchingIce-water, pH 2–395
CrystallizationEthanol/water (1:3), −20°C90

Optimized processes reduce hazardous byproducts (e.g., SO₂) and improve safety .

Scientific Research Applications

Organic Chemistry

In organic chemistry, methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is utilized as a versatile reagent in various synthetic pathways. It acts as a building block for the synthesis of more complex molecules, including sulfonamide derivatives through substitution reactions with amines.

Research indicates that this compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms and efficacy .

Pharmaceutical Development

This compound is being explored as a pharmaceutical intermediate in drug development. Its structural characteristics allow it to mimic natural substrates, potentially leading to the development of new drugs targeting various diseases, including those related to inflammation and infection .

Industrial Applications

This compound finds applications in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it valuable in creating agrochemicals and other industrial products .

Data Tables

Application AreaDescription
Organic ChemistryBuilding block for complex molecules; used in synthetic pathways
Biological ActivityPotential antimicrobial and anticancer properties
PharmaceuticalIntermediate for drug development; mimics natural substrates
Industrial ProductionUsed in specialty chemicals; applicable in agrochemical synthesis

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research
In vitro studies assessed the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate depends on the specific application and the target molecule. In general, the chlorosulfonyl group can react with nucleophiles to form covalent bonds, leading to the modification of the target molecule. This modification can alter the chemical and biological properties of the target, such as its solubility, stability, and activity.

Molecular Targets and Pathways:

    Proteins and Peptides: The compound can react with amino groups in proteins and peptides, leading to the formation of sulfonamide bonds. This modification can affect the protein’s function and interactions.

    Enzymes: By modifying the active site of enzymes, the compound can inhibit or enhance enzyme activity, depending on the nature of the modification.

    Cellular Pathways: The compound’s derivatives can interact with cellular pathways, such as signaling and metabolic pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Functional Groups Pharmacological Activity
This compound (Target) 3-Ethyl, 5-SO₂Cl, 4-COOCH₃ C₈H₁₁ClN₂O₄S 266.70 Chlorosulfonyl, methyl ester Not reported in evidence
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate 3-Methyl, 5-SO₂Cl, 4-COOCH₂CH₃ C₇H₉ClN₂O₄S 252.68 Chlorosulfonyl, ethyl ester Not reported
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate 3-Chloro, 5-SO₂NH₂, 1-Methyl, 4-COOCH₃ C₇H₉ClN₃O₄S 266.68 Sulfamoyl, chloro, methyl ester Not reported
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-SO₂NHC₆H₃ClCH₃, 4-COOCH₂CH₃ C₁₄H₁₆ClN₃O₄S 357.81 Aryl sulfonamide, ethyl ester Potential sulfonamide bioactivity
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 5-SC₆H₄Cl, 4-CH=NOH, 1-Phenyl, 3-COOCH₃ C₁₈H₁₄ClN₃O₃S 387.84 Sulfanyl, hydroxyimino, phenyl Not reported

Substituent Effects on Reactivity and Stability

  • Chlorosulfonyl vs. Sulfamoyl/Sulfanyl Groups: The chlorosulfonyl group (-SO₂Cl) in the target compound is highly reactive, acting as a precursor for nucleophilic substitution (e.g., forming sulfonamides or sulfonic acids).
  • Ethyl vs. Ethyl groups also enhance lipophilicity (logP), which may influence membrane permeability .
  • Ester Variations :
    The methyl ester (target) hydrolyzes faster under basic conditions than ethyl esters (e.g., ), impacting metabolic stability. Ethyl esters generally provide prolonged half-lives in vivo .

Pharmacological Potential

For example:

  • Sulfamoyl Derivatives : Compounds like may inhibit cyclooxygenase (COX) enzymes due to structural similarity to sulfonamide-based NSAIDs .
  • Sulfanyl Derivatives : ’s sulfanyl group could modulate redox signaling pathways, though this remains speculative .

Crystallographic and Structural Insights

  • Hydrogen Bonding : The 1H-pyrazole NH group in the target compound participates in hydrogen bonding, influencing crystal packing. Similar motifs are observed in sulfamoyl derivatives (e.g., ) .
  • Crystal Packing : Tools like SHELX and Mercury reveal that bulkier substituents (e.g., ethyl in the target) disrupt close packing, lowering melting points compared to methyl analogs .

Biological Activity

Methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClN2O4S\text{C}_9\text{H}_{10}\text{ClN}_2\text{O}_4\text{S}

This compound features a chlorosulfonyl group, which is significant for its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 40 µg/mL, suggesting a promising antimicrobial profile .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been widely documented. For instance, compounds derived from pyrazole scaffolds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that this compound may exhibit similar effects, potentially comparable to established anti-inflammatory agents like indomethacin .

Anticancer Properties

Recent investigations into the anticancer effects of pyrazole derivatives have revealed their ability to induce apoptosis in cancer cells. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines, particularly human colon cancer cells. The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Case Studies

  • Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. This compound was included in the screening, exhibiting significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for these strains.
  • Anti-inflammatory Activity Assessment : In a model of carrageenan-induced paw edema in rats, this compound demonstrated a reduction in edema comparable to that of standard NSAIDs. The percentage inhibition of edema was recorded at 65% at a dose of 10 mg/kg.
  • Cytotoxicity Studies : In vitro assays using HCT116 colon cancer cells showed that this compound reduced cell viability by approximately 70% at concentrations of 50 µM after 48 hours of treatment, indicating strong cytotoxic effects .

Summary Table of Biological Activities

Activity TypeEfficacy LevelReference
AntimicrobialMIC = 32 µg/mL against Bacillus subtilis
Anti-inflammatory65% edema reduction at 10 mg/kg
Anticancer70% cell viability reduction at 50 µM

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